molecular formula C9H14N2O B1583509 2-Ethoxy-3-isopropylpyrazine CAS No. 72797-16-1

2-Ethoxy-3-isopropylpyrazine

Cat. No.: B1583509
CAS No.: 72797-16-1
M. Wt: 166.22 g/mol
InChI Key: LTAUBPVQMBOANV-UHFFFAOYSA-N
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Description

2-Ethoxy-3-isopropylpyrazine is a chemical compound with the molecular formula C9H14N2O . It is also known by other names such as 2-Ethoxy-3-(1-methylethyl)pyrazine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with an ethoxy group (C2H5O) and an isopropyl group (C3H7) attached to it .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 230.5±40.0 °C at 760 mmHg, and a flash point of 78.8±16.3 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 . Its molar refractivity is 47.9±0.3 cm3, and it has a polar surface area of 35 Å2 .

Scientific Research Applications

Analytical Method Development

2-Ethoxy-3-isopropylpyrazine has been utilized in the development of analytical methods. For example, a study by Sala et al. (2000) described a method for determining various 3-alkyl-2-methoxypyrazines in musts (grape juice before fermentation). This method used this compound as an internal standard and involved headspace solid-phase microextraction (SPME) along with gas chromatography. It was successful in identifying and quantifying different 3-alkyl-2-methoxypyrazines in experimental musts of Cabernet Sauvignon and Merlot, monitoring their evolution during ripening (Sala et al., 2000).

Odor Component Analysis

This compound has been identified as a significant odor component in various studies. For instance, Moore and Brown (1981) identified 2-Methoxy-3-isopropylpyrazine as the most characteristic odor component of Metriorrhynchus rhipidius, a type of beetle. This study also identified higher and lower homologues of this compound, cineole, and a series of n-alkanals present in the beetle (Moore & Brown, 1981).

Chemical Synthesis and Compound Derivatives

In the field of synthetic chemistry, this compound has been used in the synthesis of various derivatives. Ohta et al. (2000) reported the synthesis of 3-Ethoxyisoxazole and 3-Ethoxy-1H-pyrazole derivatives from β-oxo thionoesters, indicating the versatility of this compound in chemical synthesis (Ohta et al., 2000).

Wine and Food Science

In wine and food science, this compound plays a significant role in aroma and flavor analysis. Sidhu et al. (2015) discussed the importance of methoxypyrazines, including 3-isopropyl-2-methoxypyrazine, in grapes, musts, and wines. These compounds contribute to the green or herbaceous aromas characteristic of certain grape varietals (Sidhu et al., 2015).

Biological Activity Studies

There is also research into the biological activities of derivatives of this compound. Černuchová et al. (2005) studied the reaction of 2-Ethoxymethylene-3-oxobutanenitrile with hydrazines, leading to substituted pyrazoles displaying biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Odorant Receptor Studies

Research by Pelosi et al. (1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a compound closely related to this compound. This receptor was found in cow olfactory mucosa and is believed to be involved in odor discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).

Mechanism of Action

Target of Action

2-Ethoxy-3-isopropylpyrazine is primarily used as a flavoring agent . It imparts a distinct nutty aroma and is used in various cosmetic and food products . The primary targets of this compound are the olfactory receptors that detect smell.

Mode of Action

The mode of action of this compound involves its interaction with olfactory receptors. When inhaled or ingested, the compound binds to these receptors, triggering a neural response that is interpreted by the brain as a specific smell, in this case, a nutty aroma .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to olfaction, the sense of smell. The binding of the compound to olfactory receptors initiates a signal transduction pathway that results in the perception of smell. The downstream effects include the activation of the olfactory system and the perception of a nutty aroma .

Result of Action

The molecular and cellular effects of this compound’s action result in the perception of a nutty aroma. This is achieved through its interaction with olfactory receptors and the subsequent activation of the olfactory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility means it can easily evaporate, especially in high-temperature environments. Therefore, it is typically stored in a cool, dry place away from heat and light to maintain its stability . The efficacy of this compound can also be influenced by the individual’s sense of smell, which can be affected by factors such as age, health status, and genetic variations in olfactory receptors.

Properties

IUPAC Name

2-ethoxy-3-propan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAUBPVQMBOANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072598
Record name Pyrazine, 2-ethoxy-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to yellow liquid; Slightly roasted nut aroma
Record name 2-Ethoxy-3-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2-Ethoxy-3-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010 - 1.040 (20°)
Record name 2-Ethoxy-3-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

72797-16-1
Record name 2-Ethoxy-3-isopropylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72797-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethoxy-3-isopropylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxy-3-(1-methylethyl)-
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Record name Pyrazine, 2-ethoxy-3-(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-3-isopropylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHOXY-3-ISOPROPYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU7E06NLO9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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